molecular formula C39H74S5 B14262507 4,5-Bis(octadecylsulfanyl)-2H-1,3-dithiole-2-thione CAS No. 159846-13-6

4,5-Bis(octadecylsulfanyl)-2H-1,3-dithiole-2-thione

Cat. No.: B14262507
CAS No.: 159846-13-6
M. Wt: 703.3 g/mol
InChI Key: GQNOJXPUQSWULI-UHFFFAOYSA-N
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Description

4,5-Bis(octadecylsulfanyl)-2H-1,3-dithiole-2-thione is a complex organic compound with the molecular formula C₃₉H₇₄S₅ This compound is characterized by the presence of long octadecyl chains attached to a dithiole-thione core, which imparts unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Bis(octadecylsulfanyl)-2H-1,3-dithiole-2-thione typically involves the reaction of octadecyl mercaptan with a suitable dithiole-thione precursor. The reaction is usually carried out under inert conditions to prevent oxidation and other side reactions. Common solvents used in the synthesis include dichloromethane and toluene, and the reaction is often catalyzed by acids or bases to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4,5-Bis(octadecylsulfanyl)-2H-1,3-dithiole-2-thione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.

    Substitution: The octadecyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or aryl halides are used in substitution reactions, often in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

4,5-Bis(octadecylsulfanyl)-2H-1,3-dithiole-2-thione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which 4,5-Bis(octadecylsulfanyl)-2H-1,3-dithiole-2-thione exerts its effects involves interactions with various molecular targets. The long octadecyl chains allow the compound to integrate into lipid membranes, potentially affecting membrane fluidity and function. The dithiole-thione core can undergo redox reactions, influencing cellular redox states and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4,5-Bis(octadecylsulfanyl)-1,3-dithiole-2-thione
  • 2-({2-[4,5-bis(octadecylsulfanyl)-2H-1,3-dithiol-2-ylidene]-5-[(carboxymethyl)sulfanyl]-2H-1,3-dithiol-4-yl}sulfanyl)acetic acid

Uniqueness

4,5-Bis(octadecylsulfanyl)-2H-1,3-dithiole-2-thione is unique due to its specific combination of long alkyl chains and a reactive dithiole-thione core. This combination imparts distinct physical and chemical properties, making it particularly useful in applications requiring both hydrophobicity and reactivity.

Properties

CAS No.

159846-13-6

Molecular Formula

C39H74S5

Molecular Weight

703.3 g/mol

IUPAC Name

4,5-bis(octadecylsulfanyl)-1,3-dithiole-2-thione

InChI

InChI=1S/C39H74S5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-41-37-38(44-39(40)43-37)42-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-36H2,1-2H3

InChI Key

GQNOJXPUQSWULI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCSC1=C(SC(=S)S1)SCCCCCCCCCCCCCCCCCC

Origin of Product

United States

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